Terbufos

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1.76e-05 M

Readily soluble in most organic solvents: aromatic hydrocarbons, chlorinated hydrocarbons, alcohols, acetone

In water, 5.07 mg/l @ 25 °C

Solubility in water, mg/l at 25 °C: 5.07 (very poor)

Synonyms

Canonical SMILES

Mode of Action

Insecticide

Terbufos acts as a cholinesterase inhibitor. It disrupts the nervous system of insects by blocking the enzyme cholinesterase, leading to paralysis and death. This mode of action has been extensively studied to understand its effectiveness against various insect pests.

Nematicide

Research has also explored terbufos' nematicidal properties. Studies have shown its effectiveness in controlling nematodes in soil, protecting crops from root damage.

Environmental Fate and Degradation

Persistence

Scientific investigations have focused on understanding terbufos' persistence in the environment. These studies aim to assess its potential for groundwater contamination and impact on non-target organisms.

Degradation pathways

Research has explored the breakdown mechanisms of terbufos in soil and water. This knowledge is crucial for predicting its environmental fate and minimizing its impact on ecosystems.

Impact on Non-Target Organisms

Toxicity Studies

Scientific research has investigated the potential toxicity of terbufos on non-target organisms, including beneficial insects, birds, and mammals []. These studies are essential for assessing its ecological risks and developing safe application practices.

Alternative Pest Control Strategies

Some research explores the use of terbufos in integrated pest management (IPM) programs. IPM focuses on combining various control methods to minimize reliance on chemical insecticides and reduce risks to non-target organisms [].

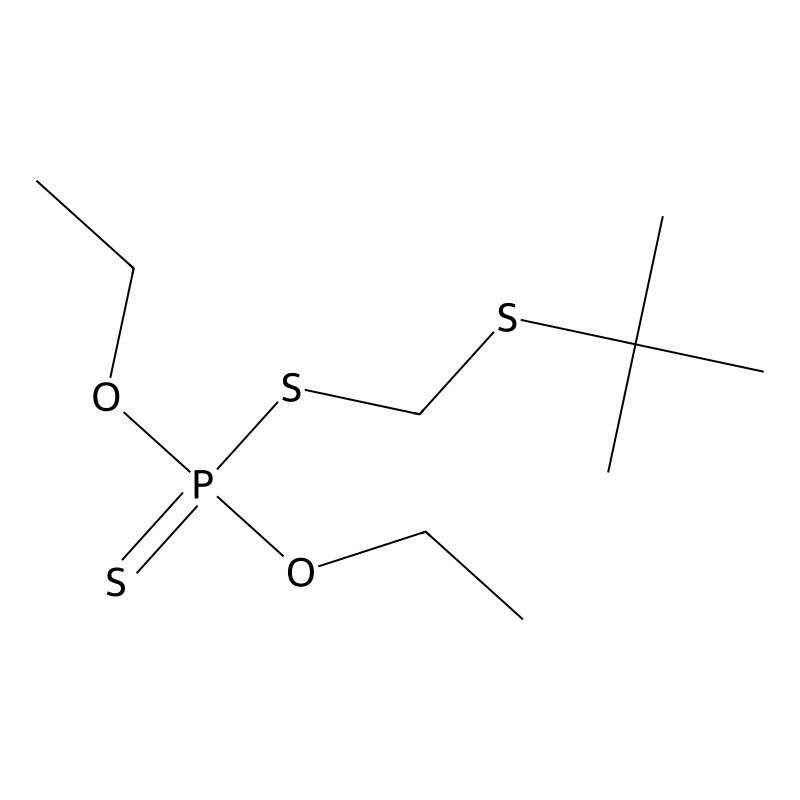

Terbufos, chemically known as S-((tert-butylthio)methyl) O,O-diethyl phosphorodithioate, is an organophosphate compound primarily used as a soil insecticide. It appears as a clear, colorless to pale yellow liquid and is characterized by its low solubility in water, making it more compatible with organic solvents. The molecular formula of terbufos is C₉H₂₁O₂PS₃, and it consists of a phosphorus atom bonded to two ethoxy groups, a sulfur atom, and a tert-butylthio group .

Terbufos exhibits notable reactivity under various conditions:

- Decomposition: It decomposes upon prolonged heating at temperatures above 120 °C and can hydrolyze in the presence of strong bases (pH > 9) or acids (pH < 2) .

- Formation of Toxic Byproducts: In the presence of strong reducing agents, terbufos can generate highly toxic phosphine gas. Additionally, partial oxidation may release toxic phosphorus oxides .

- Biotransformation: Terbufos undergoes metabolic transformations in organisms, leading to the formation of sulfone compounds which exhibit increased toxicity and binding efficiency to acetylcholinesterase enzymes .

Terbufos primarily functions as an inhibitor of acetylcholinesterase, an enzyme crucial for breaking down the neurotransmitter acetylcholine. This inhibition leads to an accumulation of acetylcholine at synapses, resulting in overstimulation of the nervous system. Acute exposure can cause symptoms such as muscle spasms, respiratory distress, and even death due to cholinergic crisis . Terbufos is particularly toxic to amphibians in its metabolized form, highlighting its potential ecological impact .

The synthesis of terbufos involves several key steps:

- Reactants: The primary reactants are O,O-diethyldithiophosphoric acid, formaldehyde, and tert-butanethiol.

- Reaction Mechanism: Formaldehyde acts as a carbon donor that facilitates the formation of terbufos by linking the dithiophosphoric acid and tert-butanethiol groups. This reaction typically yields water as a secondary product .

Research on terbufos interactions indicates that it can have synergistic effects when combined with other chemicals affecting cholinesterase activity. For instance, exposure to other organophosphates or carbamates may heighten susceptibility to terbufos toxicity due to cumulative effects on cholinesterase inhibition . Furthermore, studies have shown that terbufos can interact with cytochrome P450 enzymes during its biotransformation process, influencing its metabolic pathways and toxicity profiles .

Several compounds share structural and functional similarities with terbufos. Below is a comparison highlighting their uniqueness:

| Compound Name | Chemical Structure | Primary Use | Toxicity Level |

|---|---|---|---|

| Chlorpyrifos | Organophosphate similar to terbufos | Insecticide | High |

| Malathion | Organophosphate with different alkyl groups | Insecticide | Moderate |

| Diazinon | Organophosphate with different functional groups | Insecticide | Moderate to high |

| Parathion | Organophosphate with ethyl groups | Insecticide | Very high |

Uniqueness of Terbufos:

- Terbufos is distinct for its specific action on soil pests and its unique mechanism involving the thiol group which enhances its binding affinity for acetylcholinesterase compared to other organophosphates.

- Its low water solubility allows for prolonged efficacy in soil applications compared to more soluble counterparts like chlorpyrifos.

Terbufos, like other organophosphate compounds, exerts its primary toxic effects through the irreversible inhibition of acetylcholinesterase, a critical enzyme responsible for hydrolyzing the neurotransmitter acetylcholine [1] [2]. The mechanistic basis for this inhibition involves the phosphorylation of a serine residue located at the active site of the enzyme, specifically targeting the hydroxyl group of serine present within the esteratic site [1].

The acetylcholinesterase enzyme contains two functionally important sites: the anionic site and the esteratic site [3] [4]. Under normal physiological conditions, acetylcholine binds to the anionic site of cholinesterase, allowing the acetyl group to subsequently bind to the esteratic site. Critical amino acid residues within the esteratic site include glutamate, histidine, and serine, which collectively mediate the hydrolysis of acetylcholine [3] [4]. The enzymatic process results in the cleavage of acetylcholine into choline and acetate, with the formation of a transient acetylated cholinesterase intermediate that rapidly undergoes hydrolysis to regenerate the active enzyme [3].

Terbufos disrupts this normal enzymatic function through a two-step phosphorylation mechanism [5]. Initially, the organophosphate compound forms a reversible complex with the cholinesterase enzyme. Subsequently, terbufos covalently modifies the serine residue in the esteratic site through phosphorylation, creating an extremely stable enzyme-inhibitor complex [3] [5]. This phosphorylation effectively prevents the binding of acetylcholine's acetyl group to the esteratic site, thereby blocking the normal hydrolytic function of the enzyme [3] [4].

The irreversible nature of this inhibition leads to the accumulation of acetylcholine at synaptic junctions, resulting in continuous overstimulation of acetylcholine receptors [1] [6]. This sustained receptor activation manifests as the characteristic signs of organophosphate poisoning, including muscarinic effects such as excessive salivation, sweating, and gastrointestinal disturbances, as well as nicotinic effects including muscle fasciculations and respiratory paralysis [2] [7].

Experimental studies have demonstrated significant variation in acetylcholinesterase inhibition across different biological systems and exposure conditions. In vitro studies using southern corn rootworm larvae showed rapid and substantial inhibition, with 82% acetylcholinesterase inhibition occurring within five minutes of exposure to terbufos at lethal dose concentrations [8]. In contrast, in vivo studies in western corn rootworm adults revealed maximum inhibition of 42% at two hours post-treatment, with surviving insects demonstrating rapid recovery of enzyme activity [8].

In mammalian systems, acetylcholinesterase inhibition patterns vary considerably between tissue types and exposure levels. Rat studies have shown that plasma cholinesterase exhibits inhibition ranging from 15% to 23% at doses of 0.5 milligrams per kilogram body weight, while erythrocyte cholinesterase demonstrates more substantial inhibition of 22% to 25% under similar exposure conditions [9]. Brain cholinesterase, considered the most toxicologically relevant endpoint, shows marked inhibition of 64% to 81% at higher dose levels of 5.0 milligrams per kilogram body weight [9].

| Study Type | Species/Model | Inhibition (%) | Time Point | Reference |

|---|---|---|---|---|

| In vitro - SCR larvae | Southern corn rootworm larvae | 82 (after 5 min) | 5 minutes | Citation [8] |

| In vivo - WCR adults (terbufos) | Western corn rootworm adults | 42 (maximum at 2 hours) | 2 hours | Citation [8] |

| Rat plasma (0.5 mg/kg) | Sprague-Dawley rats | 15-23 | Days 4-7 | Citation [9] |

| Rat erythrocytes (0.5 mg/kg) | Sprague-Dawley rats | 22-25 | Days 4-14 | Citation [9] |

| Rat brain (5.0 mg/kg) | Sprague-Dawley rats | 64-81 | Day 22 | Citation [9] |

| Human postmortem blood | Human | Extremely low activity | Postmortem | Citation [7] |

The clinical significance of acetylcholinesterase inhibition by terbufos is underscored by case reports of fatal human poisoning. Postmortem analysis of a 43-year-old female farmer who died following occupational exposure to terbufos revealed extremely low red blood cell acetylcholinesterase activity, with toxicological analysis detecting 1.45 × 10^-2 micrograms per milliliter in heart blood and 0.17 micrograms per gram in liver tissue [7]. This case illustrates the potent anticholinesterase effects of terbufos and the critical importance of acetylcholinesterase inhibition in the compound's lethal toxicity profile.

Oxidative Activation to Sulfone Derivatives

The metabolic activation of terbufos involves complex oxidative biotransformation pathways that significantly influence both the toxicity and environmental persistence of the compound. Terbufos undergoes oxidative desulfuration to form the highly toxic oxon derivative, as well as sulfoxidation reactions that produce sulfoxide and sulfone metabolites with altered toxicological properties [2] [6] [10].

The primary oxidative activation pathway involves the conversion of terbufos to its oxygen analog, terbufoxon, through a process known as oxidative desulfuration [2] [10]. This biotransformation is mediated primarily by cytochrome P450 enzymes, which catalyze the replacement of the sulfur atom with oxygen to form the corresponding phosphate ester [10] [11]. Terbufoxon represents the most toxicologically active metabolite, as it functions as the direct inhibitor of acetylcholinesterase [2] [6].

Concurrent with desulfuration, terbufos undergoes sulfoxidation reactions at the thioether moieties within its molecular structure [12] [13]. These reactions proceed through a series of oxidative steps, beginning with the formation of terbufos sulfoxide and progressing to the fully oxidized terbufos sulfone [14] [12]. Similarly, the oxon derivatives undergo parallel sulfoxidation to yield terbufoxon sulfoxide and terbufoxon sulfone [15].

Biotransformation studies conducted using rat liver perfusion systems have provided detailed insights into the kinetics and products of terbufos oxidation [12]. In these investigations, terbufos was metabolized to produce four distinct metabolites: an oxidative desulfuration product with the molecular formula C9H21O3PS2 (2.13% recovery), and three trialkylphosphorothioate metabolites including hydrolysis products and methylated derivatives [12]. The predominant oxidative metabolite was identified as the desulfuration product, representing the conversion of terbufos to its oxon form [12].

Environmental studies have demonstrated that sulfoxidation reactions significantly alter the environmental fate and toxicity profile of terbufos metabolites [14] [13]. Comparative toxicity assessments using the aquatic organism Ceriodaphnia cf dubia revealed that terbufos sulfoxide and terbufos sulfone maintain substantial toxicity, with 96-hour EC50 values of 0.36 and 0.19 micrograms per liter, respectively, compared to 0.08 micrograms per liter for the parent compound [14] [16]. These findings indicate that oxidative metabolites retain significant biological activity, with terbufos sulfone demonstrating higher toxicity than the sulfoxide derivative [14].

The formation of sulfone derivatives through continued oxidation represents a critical pathway that affects both toxicity and environmental persistence [13]. Terbufos sulfone exhibits enhanced stability compared to the parent compound and sulfoxide intermediate, leading to greater environmental persistence and potential for bioaccumulation [13] [18]. Studies in earthworms have shown that terbufos sulfone demonstrates higher uptake rates than the parent compound, with concentration maxima observed 16 days post-application [19].

| Metabolite | Chemical Formula | Formation Pathway | EC50 (μg/L) Ceriodaphnia | Relative Toxicity | Persistence |

|---|---|---|---|---|---|

| Terbufos (parent) | C9H21O2PS3 | Parent compound | 0.08 | Highest | Low |

| Terbufos sulfoxide | C9H21O3PS3 | Sulfoxidation of terbufos | 0.36 | Moderate | Moderate |

| Terbufos sulfone | C9H21O4PS3 | Further oxidation of sulfoxide | 0.19 | High | High |

| Terbufos oxon (terbufoxon) | C9H21O3PS2 | Desulfuration of terbufos | Not specified | Very high (active metabolite) | Low (unstable) |

| Terbufoxon sulfoxide | C9H21O4PS2 | Sulfoxidation of terbufoxon | Not specified | High | Moderate |

| Terbufoxon sulfone | C9H21O5PS2 | Sulfoxidation + desulfuration | Not specified | High | High |

The enzymatic mechanisms underlying sulfoxidation involve multiple cytochrome P450 isoforms and flavin-containing monooxygenases [11] [20]. These enzyme systems catalyze the sequential addition of oxygen atoms to sulfur centers, producing intermediate sulfoxides that can undergo further oxidation to form sulfones [11] [21]. The reaction proceeds through the formation of unstable intermediates, including sulfenic acids, which are prone to disproportionation under certain conditions [21].

Industrial and analytical methods for sulfone synthesis have provided insights into the optimization of oxidative processes . The use of potassium peroxymonosulfate (Oxone) under buffered aqueous conditions achieves near-quantitative conversion of sulfides to sulfones, with yields exceeding 94% under optimized reaction parameters . These synthetic approaches have informed understanding of the environmental and biological oxidation pathways that govern terbufos biotransformation.

Neuroinflammatory studies have revealed that terbufos sulfone exposure at non-observable adverse effect levels can induce significant neurobiological responses [22]. Sub-chronic exposure to terbufos sulfone in diabetic and non-diabetic rats resulted in elevated levels of pro-inflammatory cytokines, including interleukin-1β, interleukin-6, and tumor necrosis factor-α in brain tissue [22]. These findings suggest that sulfone metabolites may contribute to neurotoxicity through mechanisms beyond direct acetylcholinesterase inhibition.

Species-Specific Biotransformation Processes

The biotransformation of terbufos exhibits marked species-specific variations that influence both the toxicokinetic profile and ultimate toxicity of the compound across different biological systems. These variations arise from differences in enzyme expression patterns, metabolic capacities, and physiological characteristics that govern absorption, distribution, metabolism, and excretion processes [23] [15] [24].

In mammalian species, rats have served as the primary model for understanding terbufos biotransformation, with comprehensive studies demonstrating rapid and extensive metabolism [9] [15]. Male and female Sprague-Dawley rats show similar metabolic patterns, with approximately 83% of administered radiolabeled terbufos eliminated via urine and 3.5% via feces within 168 hours of oral administration [9]. The metabolic pathway in rats involves initial sulfoxidation and desulfuration reactions, followed by hydrolysis of thiolophosphorus bonds, enzymatic S-methylation, and subsequent additional S-oxidation [9] [15].

Metabolite identification studies in rats have revealed that non-phosphorus-containing metabolites account for approximately 96% of urinary radiolabel, with the predominant species being CL 202474, along with lesser amounts of CL 99843, CL 99844, and CL 99875 [9]. Phosphorus-containing metabolites, including small amounts of parent compound, represent only 2-3% of urinary excretion [9]. This metabolic profile indicates extensive biotransformation to non-toxic, readily excretable metabolites in this species.

The tissue distribution patterns in rats demonstrate rapid uptake and clearance, with peak tissue concentrations occurring between 6 and 12 hours post-administration [9]. By 168 hours, tissue concentrations fall below 0.1 milligrams per kilogram in all examined organs, indicating minimal bioaccumulation potential [9]. The highest tissue recovery at study termination occurs in liver (0.34% of administered dose), followed by gastrointestinal tract (0.087%), blood (0.036%), kidney (0.034%), muscle (0.024%), skin (0.017%), and fat (0.003%) [9].

| Species | Absorption Route | Primary Excretion (%) | Half-life (hours) | Major Metabolites | Bioaccumulation |

|---|---|---|---|---|---|

| Rat (male) | Oral/dermal | Urine (76-86) | 24-48 | CL 202474, CL 99843 | No |

| Rat (female) | Oral/dermal | Urine (69-85) | 24-48 | CL 202474, CL 99843 | No |

| Goat (lactating) | Oral | Urine (major route) | Not determined | Multiple unidentified | No |

| Hen (laying) | Oral | Urine/feces (91.4%) | Not determined | Below detection | No |

| Earthworm (Lumbricus terrestris) | Dermal/soil contact | Not specified | Days to weeks | Sulfoxide/sulfone | Yes (tissue accumulation) |

| Human (estimated) | Oral/dermal/inhalation | Urine (estimated 70-80) | Not determined | Similar to rat (predicted) | Unlikely |

Lactating goats represent another well-studied mammalian model, receiving methylene-14C-labeled terbufos at doses equivalent to 0.281 and 2.53 milligrams per kilogram body weight for seven consecutive days [15]. The major route of excretion in goats was through urine and feces, with recovery of 14C residues averaging 91.4% of the total administered dose over the 5-day treatment period [15]. Metabolite analysis revealed numerous mainly unidentified metabolites in liver, urine, tissue, and milk, suggesting extensive biotransformation similar to that observed in rats [9] [15].

Laying hens show distinct metabolic characteristics when administered terbufos at feed-equivalent levels of 0.35 and 1.05 parts per million [15]. Recovery of 14C residues in excreta averaged 88.9% to 91.4% of the administered dose, indicating efficient elimination [15]. Notably, residues in eggs, skin with adhering fat, muscle, liver, and kidney tissues were all below the limit of quantification (less than 0.05 milligrams per kilogram equivalent), suggesting rapid metabolism and elimination with minimal tissue accumulation [15].

Invertebrate species demonstrate markedly different biotransformation patterns compared to mammalian systems. Earthworms (Lumbricus terrestris) show significantly slower metabolism and enhanced bioaccumulation of terbufos and its metabolites [19]. Uptake studies reveal that terbufos sulfoxide demonstrates higher bioavailability than the parent compound, with concentration maxima occurring 16 days post-application [19]. The prolonged tissue residence time in earthworms contrasts sharply with the rapid clearance observed in mammalian species, reflecting fundamental differences in metabolic capacity and detoxification mechanisms.

Aquatic invertebrates, including Ceriodaphnia cf dubia, exhibit high sensitivity to both parent terbufos and its oxidative metabolites [14] [16]. The 96-hour EC50 values for terbufos, terbufos sulfoxide, and terbufos sulfone are 0.08, 0.36, and 0.19 micrograms per liter, respectively [14]. These organisms appear to have limited capacity for metabolic detoxification, resulting in direct toxic effects from both parent compound and metabolites.

Plant metabolism studies have revealed species-specific patterns of terbufos uptake and biotransformation [15]. Soybean plants readily absorb terbufos from soil, with subsequent translocation and metabolism through oxidation, hydrolysis, methylation, and additional oxidation pathways [15]. At one month post-treatment, 43% of total extractable residue consisted of phosphorylated metabolites including sulfoxide, sulfone, oxygen analog sulfone, and oxygen analog sulfoxide [15]. Sugar beet plants demonstrate faster metabolic conversion in roots compared to foliage, with extensive degradation to non-phosphorylated, non-toxic metabolites [15].

Human biotransformation of terbufos is poorly characterized due to limited exposure data and ethical constraints on experimental studies [24] [25]. Extrapolation from mammalian models suggests that humans likely exhibit metabolic patterns similar to those observed in rats, with primary elimination through urine following extensive biotransformation [24] [25]. The estimated elimination would occur predominantly via urine (70-80%) with minimal bioaccumulation potential [24]. However, individual variations in cytochrome P450 enzyme expression and activity may result in significant inter-individual differences in metabolism and susceptibility to terbufos toxicity [24].

Tissue Distribution and Elimination Kinetics

The tissue distribution and elimination kinetics of terbufos demonstrate rapid absorption, widespread distribution, and relatively fast clearance from most biological compartments. These pharmacokinetic characteristics significantly influence both the acute toxicity profile and the potential for chronic effects following exposure to this organophosphate compound [9] [23] [15].

Following oral administration in rats, terbufos exhibits rapid and fairly complete absorption from the gastrointestinal tract [9]. The absorption process is evidenced by the relatively rapid elimination patterns observed, with primary excretion occurring through urine, indicating efficient systemic uptake and subsequent biotransformation [9]. Peak tissue concentrations are achieved between 6 and 12 hours post-administration across all examined organs, suggesting rapid distribution from the circulatory system to peripheral tissues [9].

The initial distribution phase involves widespread tissue uptake, with the highest accumulation occurring in metabolically active organs [9]. Liver tissue shows the greatest percentage recovery of administered dose at 168 hours (0.34%), reflecting its role as the primary site of biotransformation [9]. The gastrointestinal tract retains 0.087% of the administered dose, likely representing residual compound in transit or bound to intestinal contents [9]. Other tissues show progressively lower retention, with kidney (0.034%), blood (0.036%), muscle (0.024%), skin (0.017%), and fat (0.003%) demonstrating minimal long-term accumulation [9].

The elimination kinetics follow a biphasic pattern characterized by rapid initial clearance followed by slower terminal elimination [9]. Approximately 72% of the administered radioactivity is excreted in urine within 24 hours, increasing to 80% by 48 hours [9]. This rapid excretion pattern indicates efficient metabolic processing and renal elimination of water-soluble metabolites. The predominance of urinary excretion (83% of total dose) over fecal elimination (3.5%) suggests extensive absorption and systemic processing rather than direct gastrointestinal elimination [9].

| Tissue/Organ | Peak Concentration Time (hours) | Tissue Recovery at 168h (% dose) | Concentration at 168h (mg/kg) | Metabolite Profile | Elimination Pattern |

|---|---|---|---|---|---|

| Liver | 6-12 | 0.34 | <0.1 | Mixed P/non-P containing | Rapid clearance |

| Kidney | 6-12 | 0.034 | <0.1 | Predominantly non-P containing | Rapid clearance |

| Lung | 6-12 | Highest residues | 0.003-0.022 | Not specified | Slow clearance |

| Muscle | 6-12 | 0.024 | <0.1 | Mixed P/non-P containing | Rapid clearance |

| Fat | 6-12 | 0.003 | <0.1 | Minimal accumulation | Minimal uptake |

| Blood | 6-12 | 0.036 | <0.1 | Rapidly cleared | Very rapid |

| Gastrointestinal tract | 6-12 | 0.087 | <0.1 | Mixed metabolites | Moderate clearance |

Pulmonary tissue exhibits unique kinetic characteristics, consistently showing the highest residue concentrations at study termination across all dosing regimens [9]. Single low-dose exposures result in lung concentrations of 0.003 to 0.005 milligrams per kilogram, while repeated dosing leads to concentrations of 0.005 to 0.007 milligrams per kilogram [9]. Single high-dose exposures produce the highest lung residues of 0.018 to 0.022 milligrams per kilogram [9]. Despite these elevated concentrations, no evidence of bioaccumulation was observed, suggesting that lung retention represents equilibrium distribution rather than progressive accumulation.

The metabolic profile within tissues varies significantly depending on the specific organ and time post-exposure [9]. In liver, kidney, and muscle tissues, the ratio of non-phosphorus-containing metabolites to phosphorus-containing species changes over time, with approximate ratios of 2.6, 11, and 6 respectively at 6 hours post-dosing in liver, kidney, and muscle [9]. By 12 hours, these ratios increase to approximately 9, 23, and 7 for the same tissues, indicating progressive biotransformation toward more polar, excretable metabolites [9].

Gender-specific differences in tissue distribution and elimination appear minimal based on available data [9]. Both male and female rats demonstrate similar absorption patterns, with urinary excretion representing 76-79% of administered dose in males and 69-85% in females at 168 hours post-dosing [9]. Faecal elimination shows minor variation between sexes, ranging from 13-17% in single-dose studies and 5-7% in repeated-dose studies [9]. These findings suggest that sex-related differences in cytochrome P450 expression or other metabolic factors do not significantly influence terbufos pharmacokinetics in rats.

Repeated dosing studies provide insights into potential accumulation patterns and steady-state kinetics [9]. Animals receiving daily doses of 0.1 milligrams per kilogram body weight for 14 days followed by a single radiolabeled dose show enhanced urinary elimination (86% in males, 85% in females) compared to single-dose studies [9]. This finding suggests possible enzyme induction or enhanced elimination capacity following repeated exposure, rather than bioaccumulation.

The tissue distribution patterns observed in mammalian models contrast markedly with those in invertebrate species [19]. Earthworm studies demonstrate prolonged tissue residence times, with terbufos sulfoxide showing higher uptake than the parent compound and concentration maxima occurring at 16 days post-application [19]. This extended retention time in invertebrates reflects fundamental differences in metabolic capacity and elimination mechanisms compared to vertebrate systems.

Dermal absorption studies indicate rapid penetration of terbufos through skin barriers [9]. The compound demonstrates high dermal bioavailability, with systemic absorption occurring within minutes of topical application [26] [7]. This rapid absorption characteristic contributes to the high acute dermal toxicity observed in experimental animals and the potential for significant occupational exposure in agricultural settings [7].

The elimination kinetics demonstrate no evidence of tissue-specific accumulation or long-term retention beyond the immediate post-exposure period [9]. By 168 hours post-administration, all examined tissues show concentrations below 0.1 milligrams per kilogram, indicating effective clearance mechanisms [9]. The absence of bioaccumulation is consistent with the extensive biotransformation to polar metabolites and the rapid renal elimination of these water-soluble products [9].

Purity

Physical Description

COLOURLESS-TO-PALE-YELLOW LIQUID.

Clear, colorless to pale yellow liquid.

Color/Form

Slightly reddish liquid

Clear, slightly brown liquid

XLogP3

Exact Mass

Boiling Point

69 °C @ 0.01 mm Hg

68.9 °C

156°F at 0.01 mmHg

Flash Point

88 °C (Tag Open Cup) /Technical terbufos/

87.8 °C

190°F

Density

1.105 g/cu cm @ 24 °C

Relative density (water = 1): 1.1

1.105 at 75.2°F

LogP

log Kow = 4.48

4.48

Odor

Appearance

Melting Point

-29.2 °C

-29 °C

-20.6°F

Storage

UNII

GHS Hazard Statements

H310: Fatal in contact with skin [Danger Acute toxicity, dermal];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Mechanism of Action

Organophosphates poison insects and mammals primarily by phosphorylation of the acetylcholinesterase enzyme at nerve endings. ... At sufficient dosage, loss of enzyme function allows accumulation of acetylcholine (the impulse- transmitter substance) at cholinergic neuroeffector junctions (muscarinic effects, and at skeletal myoneural junctions and in autonomic ganglia (nicotinic effects). Organophosphates also impair nerve impulse transmission in the brain ... . /Organophosphate pesticides/

Vapor Pressure

3.20e-04 mmHg

0.00032 mm Hg @ 20-25 °C

Vapor pressure, Pa at 25 °C: 0.04

0.0003 mmHg at 77°F

Pictograms

Acute Toxic;Environmental Hazard

Other CAS

Wikipedia

Use Classification

Fire Hazards -> Flammable - 2nd degree

Insecticides, Nematicides

INSECTICIDES

Methods of Manufacturing

General Manufacturing Information

Analytic Laboratory Methods

EPA Method 1618. Combined method using wide bore capillary column GC with selective electron capture detectors for the determination of organo halide pesticides and PCBs, organo phosphorus pesticides, and phosphorus phenoxy acid herbicides. Under the prescribed conditions for terbufos, the method has a detection limit of 26.00 ng/l as defined by EPA.

Pesticide Common Name: Terbufos; Commodity: Corn forage; Method Source: American Cyanamid; Method ID: M-1754; Method Date: 12/16/87; Instrument: GC/FPD; Estimated LOQ (ppm): 0.1. /From table/

Pesticide Common Name: Terbufos; Commodity: Corn grain; Method Source: American Cyanamid; Method ID: M-1754; Method Date: 9/16/87; Instrument: GC/FPD; Estimated LOQ (ppm): 0.01. /From table/

For more Analytic Laboratory Methods (Complete) data for TERBUFOS (11 total), please visit the HSDB record page.

Storage Conditions

Interactions

Stability Shelf Life

Dates

2: Lorke DE, Nurulain SM, Hasan MY, Kuča K, Petroianu GA. Prophylactic administration of non-organophosphate cholinesterase inhibitors before acute exposure to organophosphates: assessment using terbufos sulfone. J Appl Toxicol. 2014 Oct;34(10):1096-103. doi: 10.1002/jat.2939. Epub 2013 Oct 18. PubMed PMID: 24136594.

3: Choung CB, Hyne RV, Stevens MM, Hose GC. Toxicity of the insecticide terbufos, its oxidation metabolites, and the herbicide atrazine in binary mixtures to Ceriodaphnia cf dubia. Arch Environ Contam Toxicol. 2011 Apr;60(3):417-25. doi: 10.1007/s00244-010-9560-z. Epub 2010 Jul 3. PubMed PMID: 20602097.

4: Bonner MR, Williams BA, Rusiecki JA, Blair A, Beane Freeman LE, Hoppin JA, Dosemeci M, Lubin J, Sandler DP, Alavanja MC. Occupational exposure to terbufos and the incidence of cancer in the Agricultural Health Study. Cancer Causes Control. 2010 Jun;21(6):871-7. doi: 10.1007/s10552-010-9514-9. Epub 2010 Feb 13. PubMed PMID: 20155313; PubMed Central PMCID: PMC2935663.

5: Wu JC, Hseu YC, Tsai JS, Chen LC, Chye SM, Chen CH, Ching Chen S. Fenthion and terbufos induce DNA damage, the expression of tumor-related genes, and apoptosis in HEPG2 cells. Environ Mol Mutagen. 2011 Aug;52(7):529-37. doi: 10.1002/em.20652. Epub 2011 Apr 27. PubMed PMID: 21538558.

6: Nurulain SM, Shafiullah M, Yasin J, Adem A, Kaabi JA, Tariq S, Adeghate E, Ojha S. Terbufos-sulfone exacerbates cardiac lesions in diabetic rats: a sub-acute toxicity study. Arh Hig Rada Toksikol. 2016 Jun 1;67(2):126-35. doi: 10.1515/aiht-2016-67-2776. PubMed PMID: 27331300.

7: Wilson CR, Mulligan CC, Strueh KD, Stevenson GW, Hooser SB. Rapid detection of terbufos in stomach contents using desorption electrospray ionization mass spectrometry. J Vet Diagn Invest. 2014 May;26(3):428-430. Epub 2014 Mar 26. PubMed PMID: 24670950.

8: Rahman MM, Choi JH, Abd El-Aty AM, Abid MD, Park JH, Na TW, Kim YD, Shim JH. Pepper leaf matrix as a promising analyte protectant prior to the analysis of thermolabile terbufos and its metabolites in pepper using GC-FPD. Food Chem. 2012 Jul 15;133(2):604-10. doi: 10.1016/j.foodchem.2012.01.074. Epub 2012 Jan 31. PubMed PMID: 25683440.

9: Nurulain SM, Adeghate E, Sheikh A, Yasin J, Kamal MA, Sharma C, Adem A, Ojha S. Sub-chronic exposure of non-observable adverse effect dose of terbufos sulfone: neuroinflammation in diabetic and non-diabetic rats. CNS Neurol Disord Drug Targets. 2014;13(8):1397-405. PubMed PMID: 25345510.

10: Choung CB, Hyne RV, Stevens MM, Hose GC. A low concentration of atrazine does not influence the acute toxicity of the insecticide terbufos or its breakdown products to Chironomus tepperi. Ecotoxicology. 2010 Nov;19(8):1536-44. doi: 10.1007/s10646-010-0538-4. Epub 2010 Aug 29. PubMed PMID: 20803314.

11: Wu RJ, Chen CC, Chen MH, Lu CS. Titanium dioxide-mediated heterogeneous photocatalytic degradation of terbufos: parameter study and reaction pathways. J Hazard Mater. 2009 Mar 15;162(2-3):945-53. doi: 10.1016/j.jhazmat.2008.05.121. Epub 2008 May 29. PubMed PMID: 18599202.

12: Felsot A, Wei L, Wilson J. Environmental chemodynamic studies with terbufos (Counter) insecticide in soil under laboratory and field conditions. J Environ Sci Health B. 1982;17(6):649-73. PubMed PMID: 7166627.

13: Gan Q, Jans U. Nucleophilic reactions of phorate and terbufos with reduced sulfur species under anoxic conditions. J Agric Food Chem. 2007 May 2;55(9):3546-54. Epub 2007 Apr 7. PubMed PMID: 17417867.

14: Bowman BT, Sans WW. Adsorption, desorption, soil mobility, aqueous persistence and octanol-water partitioning coefficients of terbufos, terbufos sulfoxide and terbufos sulfone. J Environ Sci Health B. 1982;17(5):447-62. PubMed PMID: 7175096.

15: Stone J, Guo C, Stahr HM, Shelley MC. Granular terbufos exposure and cleanup of glove materials. Bull Environ Contam Toxicol. 1997 Aug;59(2):187-93. PubMed PMID: 9211687.

16: Choung CB, Hyne RV, Stevens MM, Hose GC. The ecological effects of a herbicide-insecticide mixture on an experimental freshwater ecosystem. Environ Pollut. 2013 Jan;172:264-74. doi: 10.1016/j.envpol.2012.09.002. Epub 2012 Oct 16. PubMed PMID: 23078997.

17: Boermans HJ, Black WD, Chesney J, Robb R, Shewfelt W. Terbufos poisoning in a dairy herd. Can Vet J. 1984 Sep;25(9):335-8. PubMed PMID: 17422448; PubMed Central PMCID: PMC1790649.

18: Hong F, Win KY, Pehkonen SO. Hydrolysis of terbufos using simulated environmental conditions: rates, mechanisms, and product analysis. J Agric Food Chem. 2001 Dec;49(12):5866-73. PubMed PMID: 11743776.

19: Simonovska B. Preparation of some toxic metabolites of disulfoton, phorate, and terbufos, their separation by thin-layer chromatography and confirmation by electron impact mass spectrometry. J AOAC Int. 1997 May-Jun;80(3):688-92. PubMed PMID: 9170663.

20: Devine JM, Kinoshita GB, Peterson RP, Picard GL. Farm worker exposure to terbufos [phosphorodithioic acid, S-(tert-butylthio) methyl O,O-diethyl ester] during planting operations of corn. Arch Environ Contam Toxicol. 1986 Jan;15(1):113-9. PubMed PMID: 3947134.